![molecular formula C17H24ClN3O5S B4173464 ethyl 4-[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4173464.png)
ethyl 4-[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate
Overview
Description
Ethyl 4-[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate is a complex organic compound . The molecule contains a total of 50 bonds, including 29 non-H bonds, 16 multiple bonds, 9 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 aliphatic secondary amide, and 1 sulfonamide .
Molecular Structure Analysis
The molecule consists of 21 Hydrogen atoms, 19 Carbon atoms, 2 Nitrogen atoms, 5 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom, making a total of 49 atoms . It has a molecular formula of C23H28ClN3O5S .Scientific Research Applications
- SMR000079815 has been evaluated for its antibacterial and antifungal properties. Researchers have investigated its effectiveness against various bacterial strains, including Pseudomonas aeruginosa, and yeast strains like Candida albicans .
- In a study, SMR000079815 derivatives were screened for anti-HIV activity against both HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells. These investigations aimed to understand its potential as an antiviral agent .
- Researchers have explored the asymmetric reduction of SMR000079815 derivatives to produce optically pure compounds. This biocatalytic approach offers advantages such as mild reaction conditions, high yield, and enantioselectivity .
- SMR000079815 exhibits fluorescence with lifetimes ranging from 4.9 to 6.6 nanoseconds and quantum yields between 0.10 and 0.14 .
- Single crystal X-ray crystallography has elucidated the structures of SMR000079815 derivatives, including cis/trans isomers .
Antibacterial and Antifungal Activities
Anti-HIV Activity
Enantioselective Synthesis
Photophysical Properties
Crystallography and Chirality
Cytotoxicity and Antioxidant Activity
properties
IUPAC Name |
ethyl 4-[2-[(4-chlorophenyl)methyl-methylsulfonylamino]acetyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O5S/c1-3-26-17(23)20-10-8-19(9-11-20)16(22)13-21(27(2,24)25)12-14-4-6-15(18)7-5-14/h4-7H,3,8-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGSYXFTZWWVSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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